2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features a bromophenoxy group and a triazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: 4-bromophenol is reacted with chloroacetic acid to form 4-bromophenoxyacetic acid.
Amidation: The 4-bromophenoxyacetic acid is then reacted with 1H-1,2,4-triazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenoxy group.
Reduction: Reduction reactions could target the triazole ring or the acetamide group.
Substitution: The bromine atom in the bromophenoxy group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield a quinone derivative, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with a triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenoxy group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
- 2-(4-fluorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
- 2-(4-methylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide may confer unique properties such as increased reactivity in substitution reactions or enhanced biological activity compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-1-3-8(4-2-7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDJUHZKYTXBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=NN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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